Tert-butyl 5-methylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-9(7-12-6-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJLVGZCOSWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-05-7 | |
| Record name | tert-butyl 5-methylpiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylpiperidine-3-carboxylate typically involves the reaction of 5-methylpiperidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Tert-butyl 5-methylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various chiral piperidines. These compounds are vital in the development of drugs due to their biological activity. Notably, this compound is involved in the synthesis of statins, such as atorvastatin and rosuvastatin, which are used to lower cholesterol levels by inhibiting hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase) . Its chirality allows for the production of enantiomerically pure piperidines, essential for achieving specific pharmacological effects.
Neuropharmacology
Research indicates that this compound can be utilized in the design of drugs targeting the central nervous system. For instance, it has been linked to the synthesis of compounds that act as nicotinic acetylcholine receptor antagonists, which have potential applications in treating neurological disorders . Its derivatives have shown promise in modulating enzyme interactions and receptor binding, making it a valuable tool for exploring neuropharmacological pathways .
Organic Synthesis
Building Block for Complex Molecules
The compound is recognized as a versatile building block in organic synthesis due to its readily modifiable functional groups. Researchers can introduce various functionalities onto the molecule to explore interactions with specific biological targets . This flexibility facilitates the exploration of diverse chemical spaces, leading to the identification of novel drug candidates with desired pharmacological properties.
Synthesis Methods
Several synthetic routes have been developed for this compound, including:
- Mitsunobu Reaction : This method allows for the formation of substituted piperidines by coupling with various nucleophiles.
- Reduction Reactions : The compound can be reduced to yield alcohols or other functionalized derivatives, expanding its utility in synthetic pathways .
Case Study 1: Synthesis of (-)-Cymbaline
A notable application involves the synthesis of (-)-cymbaline, a potent nicotinic acetylcholine receptor antagonist. This study demonstrated that this compound could be effectively transformed into biologically active compounds through strategic modifications .
Case Study 2: Statin Development
The role of this compound as a precursor in statin synthesis highlights its importance in cholesterol regulation. Studies have shown that its derivatives interact with carbonyl reductases, suggesting potential applications in metabolic pathways related to lipid metabolism .
Mechanism of Action
The mechanism of action of tert-butyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related tert-butyl piperidine carboxylates, emphasizing substituent effects on physical properties, reactivity, and applications. Data are derived from synthesized analogs in the evidence (Table 1).
Table 1: Structural and Physical Properties of Selected Piperidine Carboxylates
Structural and Electronic Effects
- Substituent Diversity: The target compound’s 5-methyl group introduces steric bulk but minimal electronic effects.
Functional Group Impact :
Biological Activity
Tert-butyl 5-methylpiperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active agents. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a chiral compound that serves as an important intermediate in the synthesis of several biologically active molecules, particularly statins such as atorvastatin and rosuvastatin. These statins are known for their cholesterol-lowering effects through the inhibition of hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis.
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with tert-butyl esters. The chirality of the molecule allows for the production of enantiomerically pure compounds, which is crucial for achieving desired biological effects in drug development.
Common Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Oxidation | Converts this compound to ketones or acids. |
| Reduction | Reduces ester groups to alcohols using agents like lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can replace the tert-butyl group with other groups. |
This compound exhibits biological activity primarily through its metabolic pathways and interactions with specific enzymes. It has been shown to act as a substrate or inhibitor in enzymatic reactions, influencing lipid metabolism and cholesterol regulation.
Interaction with Enzymes
The compound's interactions highlight its potential in metabolic pathways:
- Cholesterol Regulation : As a precursor for statins, it plays a direct role in lowering cholesterol levels by inhibiting HMG-CoA reductase.
- Carbonyl Reductases : Its interaction with these enzymes suggests further applications in lipid metabolism.
Case Studies and Research Findings
Research has demonstrated the effectiveness of this compound in synthesizing biologically active compounds:
- Cymbaline Synthesis : This compound has been used to synthesize (-)-cymbaline, a potent antagonist at nicotinic acetylcholine receptors, indicating its utility in developing drugs targeting neurological conditions.
Pharmacological Studies
Recent studies have focused on optimizing derivatives of this compound to enhance their pharmacological profiles:
- A study reported modifications leading to improved binding affinities and metabolic stability for related piperidine compounds, showcasing how structural changes can significantly affect biological activity .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Cholesterol Lowering | Inhibits HMG-CoA reductase, reducing cholesterol synthesis. |
| Neuropharmacological Effects | Used in synthesizing compounds like cymbaline affecting neurotransmitter systems. |
| Metabolic Pathway Interactions | Engages with enzymes involved in lipid metabolism. |
Q & A
Q. What are the standard synthetic routes for tert-butyl 5-methylpiperidine-3-carboxylate, and what reaction conditions are typically employed?
The synthesis involves introducing the tert-butyl ester group to a piperidine scaffold. A common approach includes:
- Alkylation : Reacting a piperidine derivative (e.g., 5-methylpiperidine-3-carboxylic acid) with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like THF or DMF .
- Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) protecting groups to stabilize reactive amine groups during multi-step syntheses .
- Purification : Techniques such as column chromatography or recrystallization are critical for isolating high-purity products .
Q. How is this compound characterized structurally?
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for resolving stereochemistry and confirming substituent positions .
- NMR Spectroscopy : Low-temperature NMR (e.g., at 200 K) can analyze dynamic conformational changes, such as axial-equatorial isomerism of the tert-butyl group .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep in tightly sealed containers at low temperatures (e.g., freezer) to prevent degradation .
- Handling : Use explosion-proof equipment and avoid open flames due to potential reactivity of tert-butyl esters under heat .
- Toxicity : Limited data exist, so treat as hazardous and follow institutional protocols for unknown toxicity .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?
Discrepancies (e.g., NMR suggesting multiple conformers vs. crystallography showing a single structure) require:
- Dynamic NMR Analysis : Probe temperature-dependent equilibria to identify dominant conformers in solution .
- Computational Modeling : Density Functional Theory (DFT) with explicit solvent parameters can reconcile differences by simulating solution-phase behavior .
Q. What strategies optimize the stereoselective synthesis of this compound derivatives?
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like cyclization .
- Protecting Group Engineering : Boc groups can bias ring conformations, favoring specific stereochemical outcomes during functionalization .
Q. How does the methyl group at position 5 influence the compound’s reactivity in medicinal chemistry applications?
- Steric Effects : The methyl group may hinder nucleophilic attack at adjacent positions, directing reactivity to other sites .
- Biological Interactions : Methyl substituents enhance lipophilicity, improving membrane permeability in drug candidates. Structure-Activity Relationship (SAR) studies can quantify this via LogP measurements .
Q. What methodologies are used to assess the compound’s metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes or cytochrome P450 enzymes to identify metabolic hotspots (e.g., ester hydrolysis) .
- Isotope Labeling : Introduce deuterium at labile sites (e.g., tert-butyl group) to track degradation pathways .
Q. How can synthetic byproducts be minimized during large-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
